2,3,3',4',5-Pentachlorobiphenyl
Overview
Description
2,3,3',4',5-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,3,3’,4’,5-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor and XRE promoter region of genes . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects pathways related to the circadian rhythm and fatty acid metabolism . Changes in the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase have been observed .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the circadian rhythm, alteration of fatty acid metabolism, and potential onset of liver damage . In addition, it has been suggested that the compound induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Action Environment
PCBs are environmental organic pollutants that were widely used in industry but were banned due to their bioaccumulative nature and harmful health effects . They are still found in the environment due to their high persistence . Environmental factors such as the presence of other pollutants and temperature can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,3,3’,4’,5-Pentachlorobiphenyl interacts with various enzymes and proteins. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the aryl hydrocarbon receptor (AhR), leading to an up-regulation of CYP1A activity in liver microsomes .
Cellular Effects
2,3,3’,4’,5-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by disturbing the maturation process of progeny mouse oocytes in a dose-dependent manner .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway. The compound increases the levels of Akt, p-Akt, and p-FoxO3a protein or mRNA, while decreasing NIS protein and mRNA levels .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,3,3’,4’,5-Pentachlorobiphenyl can change. For example, in laboratory settings, the compound has been observed to alter the DNA methylation status of differentially methylated regions in some imprinted genes . It also disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of 2,3,3’,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, prenatal exposure to the compound has been shown to alter the DNA methylation status of differentially methylated regions in some imprinted genes, and the expression levels of Dnmt1, 3a, and 3l, Uhrf1 and Tet3 .
Metabolic Pathways
2,3,3’,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways. It has been shown to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists .
Transport and Distribution
2,3,3’,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .
Properties
IUPAC Name |
1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBHVJTMRRXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074211 | |
Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-68-9 | |
Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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